molecular formula C7H14N4 B11264570 2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine

2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine

Cat. No.: B11264570
M. Wt: 154.21 g/mol
InChI Key: GSFXHRLTEGWUDC-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an appropriate nitrile. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield amines or hydrocarbons.

Scientific Research Applications

2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features.

    2-(1H-1,2,4-Triazol-3-yl)ethanamine: A closely related compound with similar functional groups.

Uniqueness

2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine is unique due to the presence of the propan-2-yl group, which may confer specific chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with molecular targets, making it distinct from other triazole derivatives .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine

InChI

InChI=1S/C7H14N4/c1-5(2)7-9-6(3-4-8)10-11-7/h5H,3-4,8H2,1-2H3,(H,9,10,11)

InChI Key

GSFXHRLTEGWUDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=N1)CCN

Origin of Product

United States

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